molecular formula C15H21NO2 B12958670 Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate

Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate

Cat. No.: B12958670
M. Wt: 247.33 g/mol
InChI Key: CNPAJZRGRFFAIN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is a compound belonging to the class of esters, specifically derived from quinoline. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of zeolite catalysts can enhance the efficiency of the esterification process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with various biological pathways, potentially modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

  • Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
  • Ethyl 2-methyl-2-(quinolin-6-yl)propanoate

Uniqueness: Ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is unique due to its specific ester linkage and the presence of the tetrahydroquinoline ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate

InChI

InChI=1S/C15H21NO2/c1-4-18-14(17)15(2,3)12-7-8-13-11(10-12)6-5-9-16-13/h7-8,10,16H,4-6,9H2,1-3H3

InChI Key

CNPAJZRGRFFAIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC2=C(C=C1)NCCC2

Origin of Product

United States

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